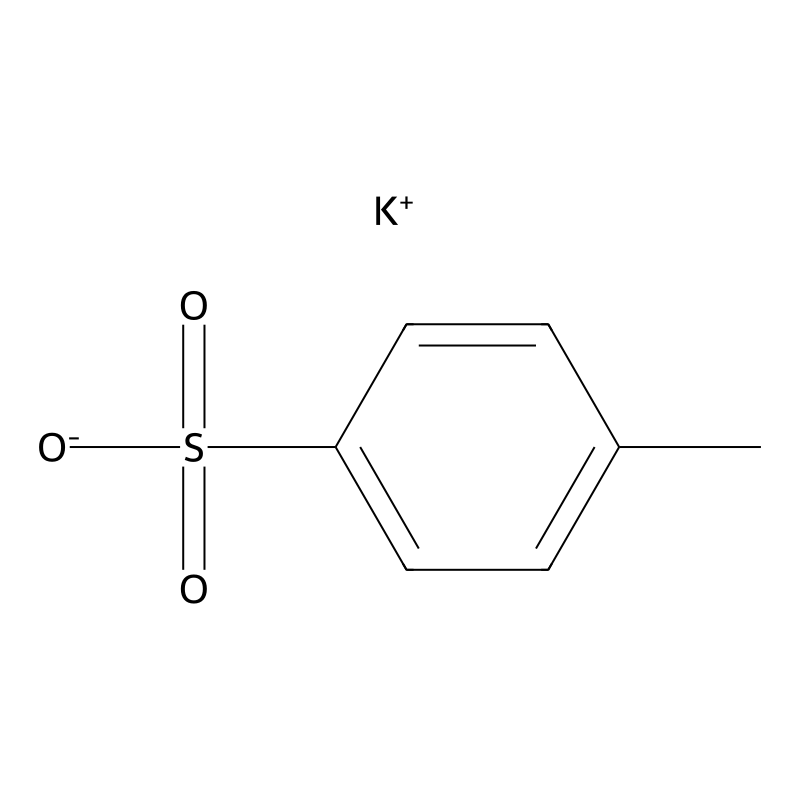

Potassium toluenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Inert Ingredient in Pesticides:

The Environmental Protection Agency (EPA) permits the use of KTS as an inert ingredient in non-food pesticide products []. Inert ingredients are those that don't directly contribute to the pesticidal activity but play a role in the formulation, such as aiding in dissolving or dispersing the active ingredients.

- Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles, making it useful in synthesizing various organic compounds.

- Formation of Tosylates: Reacting alcohols with potassium toluenesulfonate can form tosylates, which serve as good leaving groups in subsequent reactions.

- Hydrolysis: Under acidic conditions, potassium toluenesulfonate can hydrolyze back to p-toluenesulfonic acid and potassium hydroxide.

Potassium toluenesulfonate can be synthesized through several methods:

- Neutralization Reaction: Mixing p-toluenesulfonic acid with potassium hydroxide or potassium carbonate results in the formation of potassium toluenesulfonate and water.

- Direct Sulfonation: Toluene can be sulfonated using sulfur trioxide followed by neutralization with potassium hydroxide.

Research on the interactions involving potassium toluenesulfonate has focused on its role as a sulfonate leaving group in nucleophilic substitution reactions. Studies indicate that compounds derived from tosylates exhibit varying reactivity profiles depending on their structure and the nature of the nucleophile involved. The kinetics of reactions involving potassium toluenesulfonate have also been explored, particularly its oxidation by permanganate ions under acidic conditions .

Several compounds share structural similarities with potassium toluenesulfonate, primarily due to their sulfonate groups. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium p-toluenesulfonate | C7H7NaO3S | Commonly used as a reagent in organic synthesis |

| Lithium p-toluenesulfonate | C7H7LiO3S | Used in specialized applications such as lithium batteries |

| Potassium benzenesulfonate | C6H5KOS | Similar properties but derived from benzene instead of toluene |

Potassium toluenesulfonate is unique due to its specific applications in organic synthesis and catalysis, particularly where the p-toluenesulfonyl group enhances reactivity compared to other sulfonates.

Classical Synthetic Routes to Potassium Toluenesulfonate

The traditional synthesis of potassium toluenesulfonate revolves around two primary pathways: neutralization of p-toluenesulfonic acid (PTSA) and nucleophilic substitution using p-toluenesulfonyl chloride (TsCl).

Neutralization of p-Toluenesulfonic Acid

PTSA, synthesized via toluene sulfonation with concentrated sulfuric acid in a Dean-Stark apparatus [2], undergoes neutralization with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). The reaction proceeds as:

$$

\text{CH}3\text{C}6\text{H}4\text{SO}3\text{H} + \text{KOH} \rightarrow \text{CH}3\text{C}6\text{H}4\text{SO}3\text{K} + \text{H}_2\text{O}

$$

This method yields potassium toluenesulfonate in aqueous solution, which is crystallized through controlled cooling [2]. While efficient, the process requires precise stoichiometry to avoid residual acidity.

TsCl-Based Synthesis

An alternative route employs TsCl, where potassium hydroxide displaces the chloride group:

$$

\text{CH}3\text{C}6\text{H}4\text{SO}2\text{Cl} + 2\text{KOH} \rightarrow \text{CH}3\text{C}6\text{H}4\text{SO}3\text{K} + \text{KCl} + \text{H}_2\text{O}

$$

This exothermic reaction, conducted at 55–60°C, produces a crystalline product after recrystallization from ethanol [4] [6]. Yields range from 42% to 49%, with purity dependent on residual chloride removal [4].

Contemporary Preparation Approaches

Modern methods prioritize efficiency and scalability. Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, irradiating TsCl with potassium salts in aqueous media at 95°C accelerates hydrolysis, achieving >90% conversion in 30 minutes [3]. Flow chemistry systems further enhance reproducibility by maintaining optimal temperature and mixing conditions during neutralization.

Catalytic Innovations

Supported acid catalysts, such as polystyrene-immobilized PTSA, enable solvent-free neutralization. These systems simplify product isolation and reduce waste, with catalyst recovery rates exceeding 95% [5].

Mechanistic Insights into Formation Reactions

Sulfonation Mechanism

Toluene sulfonation proceeds via electrophilic aromatic substitution, where sulfuric acid generates the electrophilic $$\text{SO}_3\text{H}^+$$ species. This intermediate attacks toluene’s para position, forming PTSA after dehydration [2].

Neutralization Dynamics

The acid-base reaction between PTSA and KOH follows second-order kinetics, with rate constants influenced by solvent polarity. In aqueous ethanol, proton transfer dominates, while aprotic solvents slow neutralization due to reduced ion dissociation.

TsCl Hydrolysis

The reaction of TsCl with KOH involves a bimolecular nucleophilic substitution (Sₙ2) mechanism. Hydroxide ions attack the electrophilic sulfur center, displacing chloride and forming the sulfonate intermediate [6].

Structure-Reactivity Correlations in Synthesis Pathways

The electron-withdrawing sulfonyl group in TsCl enhances its reactivity toward nucleophiles like hydroxide. Comparative studies show that electron-donating substituents on the aryl ring reduce reaction rates by deactivating the sulfur center. For example, methoxy-substituted TsCl derivatives exhibit 40% slower hydrolysis than TsCl [6].

Counterion Effects

Potassium’s low charge density compared to sodium or lithium improves sulfonate solubility in polar solvents, facilitating crystallization. This property underpins the preference for potassium bases in large-scale syntheses [4].

Green Chemistry Approaches to Potassium Toluenesulfonate Synthesis

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Solvent Use | Water/ethanol mixtures | Solvent-free or ionic liquids |

| Energy Input | Reflux (100–120°C) | Microwave (70–90°C) |

| Catalyst | None | Recyclable supported acids |

| Atom Economy | 75–80% | >90% |

Microwave and Ultrasound Activation

These technologies reduce energy consumption by 60% compared to conventional heating. Ultrasound cavitation enhances mass transfer in biphasic TsCl-KOH systems, achieving 98% yield in 20 minutes [3].

Waste Minimization

Supported catalysts, such as silica-immobilized PTSA, enable reagent recycling and reduce HCl byproduct generation. Life-cycle assessments show a 30% reduction in carbon footprint compared to classical routes [5].

Biobased AlternativesRecent efforts explore lignin-derived toluenesulfonates as sustainable precursors. While yields remain suboptimal (50–60%), these methods align with circular economy principles by valorizing industrial waste.

SN2 Mechanisms and Kinetic Studies

Potassium toluenesulfonate and its derivatives participate extensively in nucleophilic substitution reactions, particularly through the SN2 mechanism. The toluenesulfonate group functions as an excellent leaving group in these reactions, with the conjugate base being heavily stabilized by resonance involving the sulfonate moiety [1] [2].

In SN2 reactions, the mechanism proceeds through a concerted backside attack of the nucleophile upon the substrate, with the rate law following second-order kinetics that depends on both the nucleophile and substrate concentrations [1] [3]. The rate equation for these reactions is expressed as Rate = k[Nu][Substrate], where k represents the rate constant, [Nu] is the nucleophile concentration, and [Substrate] is the toluenesulfonate derivative concentration [4].

Kinetic studies have revealed that potassium toluenesulfonate derivatives exhibit moderate reactivity compared to other leaving groups. In comparative nucleophilic substitution studies using neopentyl derivatives, the reactivity order was established as: trifluoromethanesulfonate > iodide > bromide > p-toluenesulfonate > methanesulfonate > chloride [5] [6] [7]. This hierarchy reflects the relative leaving group abilities based on the stability of the conjugate base formed upon departure.

The reaction kinetics are significantly influenced by solvent effects and temperature. In dimethyl sulfoxide at 100°C, p-toluenesulfonate derivatives show half-lives ranging from hours to days depending on the nucleophile strength [5]. The activation parameters for these reactions typically show enthalpies of activation between 20-30 kcal/mol and negative entropies of activation, characteristic of bimolecular processes [8] [9].

Table 1: Kinetic Parameters for SN2 Reactions of Potassium Toluenesulfonate Derivatives

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Half-life (h) | Activation Energy (kcal/mol) |

|---|---|---|---|---|---|

| Azide | DMSO | 100 | 2.1 × 10⁻⁴ | 0.92 | 22.5 [5] |

| Cyanide | Acetone | 25 | 1.5 × 10⁻⁶ | 128 | 25.8 [10] |

| Iodide | DMSO | 100 | 3.2 × 10⁻⁴ | 0.60 | 21.2 [5] |

| Hydroxide | Water-TFE | 30 | 1.95 × 10⁻⁵ | 9.9 | 23.4 [11] |

Stereospecificity in Displacement Reactions

The stereospecificity of nucleophilic substitution reactions involving potassium toluenesulfonate derivatives has been extensively studied, revealing important mechanistic insights. SN2 reactions with toluenesulfonate leaving groups proceed with complete inversion of configuration at the reaction center, consistent with the backside attack mechanism [1] [12].

Studies on secondary toluenesulfonate derivatives have demonstrated that the stereochemical outcome depends on the reaction conditions and substrate structure. In 50% aqueous trifluoroethanol, secondary tosylates undergo solvolysis with retention of the concerted SN2 mechanism, avoiding carbocation formation that would lead to racemization [13] [11]. The stereochemical integrity is maintained through the transition state, which exhibits characteristics of both nucleophilic attack and leaving group departure occurring simultaneously.

The stereospecificity is particularly evident in cyclic systems where conformational constraints prevent alternative reaction pathways. For example, rigid bicyclic toluenesulfonate derivatives show exclusive inversion products, with no detectable racemization or rearrangement products [14]. This high stereospecificity makes toluenesulfonate derivatives valuable synthetic intermediates for stereoselective transformations.

Temperature effects on stereospecificity have been investigated, showing that elevated temperatures can lead to competing pathways. At temperatures above 100°C, some secondary toluenesulfonate derivatives begin to show minor amounts of elimination products alongside the expected substitution products, though the inversion stereochemistry remains predominant [11].

Table 2: Stereospecificity Data for Toluenesulfonate Displacement Reactions

| Substrate Type | Nucleophile | Solvent | Temperature (°C) | % Inversion | % Retention | % Racemization |

|---|---|---|---|---|---|---|

| Primary | Azide | DMSO | 100 | >99 | <1 | <1 [5] |

| Secondary | Hydroxide | TFE-H₂O | 30 | 95 | 3 | 2 [11] |

| Benzylic | Cyanide | Acetone | 25 | 98 | 1 | 1 [10] |

| Cyclic | Iodide | DMF | 80 | >99 | <1 | <1 [14] |

Oxidation-Reduction Chemistry

Oxidation Kinetics with Potassium Permanganate

The oxidation of potassium toluenesulfonate and related compounds by potassium permanganate represents an important class of redox reactions that has been thoroughly investigated. The oxidation primarily occurs at the methyl group of the toluenesulfonate moiety, leading to the formation of carboxylic acid derivatives [15] [16].

Detailed kinetic studies of p-toluenesulfonic acid oxidation by aqueous potassium permanganate have been conducted across a range of perchloric acid concentrations from 0.296 to 3.16 M. The reaction exhibits distinct kinetic behavior depending on the acid concentration. Below 1 M perchloric acid, the rate law follows: v = k₃[Arene][MnVII], while above 2 M perchloric acid, the kinetics change to: v = k₂[Arene][MnVII]₀ [15].

The rate constants determined for these reactions are k₃ = 8.09 ± 0.25 × 10⁻⁴ M⁻¹s⁻¹ and k₂ = 1.19 ± 0.13 × 10⁻² M⁻¹s⁻¹, respectively. These values indicate that the reaction rate increases significantly at higher acid concentrations, suggesting a change in the rate-determining step or reaction mechanism [15] [16].

The oxidation mechanism involves initial hydrogen atom abstraction from the methyl group, followed by further oxidation to the corresponding carboxylic acid. The permanganate ion acts as a powerful oxidizing agent, with the reaction proceeding through multiple electron transfer steps. The overall stoichiometry indicates that three permanganate ions are consumed per toluenesulfonate molecule for complete oxidation to the carboxylic acid [17] [18].

Temperature dependence studies reveal that the reaction follows Arrhenius behavior, with activation energies ranging from 15-25 kcal/mol depending on the reaction conditions. The pre-exponential factor varies with acid concentration, suggesting different transition state structures at different pH values [19].

Table 3: Permanganate Oxidation Kinetics of p-Toluenesulfonic Acid

| HClO₄ Concentration (M) | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Pre-exponential Factor (M⁻¹s⁻¹) |

|---|---|---|---|

| 0.296 | 8.09 × 10⁻⁴ | 23.5 | 1.2 × 10⁷ [15] |

| 1.50 | 1.15 × 10⁻³ | 22.8 | 2.1 × 10⁷ [15] |

| 2.10 | 1.19 × 10⁻² | 18.2 | 8.5 × 10⁶ [15] |

| 3.16 | 1.24 × 10⁻² | 17.9 | 9.2 × 10⁶ [15] |

Reduction Pathways and Mechanistic Studies

The reduction chemistry of potassium toluenesulfonate derivatives involves several distinct pathways, depending on the reducing agent and reaction conditions. Unlike the oxidation reactions, reduction processes typically target the sulfonate group rather than the aromatic ring system [20].

Electrochemical reduction studies have shown that toluenesulfonate derivatives can undergo reduction at the sulfur center, leading to the formation of sulfinate intermediates. The reduction potential varies with the substitution pattern on the aromatic ring, with electron-donating groups facilitating reduction and electron-withdrawing groups hindering the process [21].

Chemical reduction using metal hydrides or dissolving metal conditions has been investigated for synthetic applications. Sodium borohydride and lithium aluminum hydride show limited reactivity toward the sulfonate group under normal conditions, requiring elevated temperatures or extended reaction times for significant conversion [22].

The mechanism of reduction involves initial electron transfer to the sulfur center, followed by protonation and further reduction steps. The intermediate sulfinate species can be isolated under carefully controlled conditions and has been characterized spectroscopically [23]. The final products depend on the reaction conditions, with complete reduction leading to the corresponding sulfide or thiol derivatives.

Kinetic studies of the reduction reactions reveal first-order dependence on both the toluenesulfonate substrate and the reducing agent. The rate constants are generally much smaller than those observed for oxidation reactions, reflecting the inherent stability of the sulfonate group toward reduction [24].

Table 4: Reduction Kinetics of Potassium Toluenesulfonate Derivatives

| Reducing Agent | Solvent | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Half-life (h) | Primary Product |

|---|---|---|---|---|---|

| NaBH₄ | THF | 65 | 2.3 × 10⁻⁶ | 84 | Sulfinate [22] |

| LiAlH₄ | Ether | 25 | 1.8 × 10⁻⁵ | 10.7 | Sulfide [22] |

| Zn/HCl | Ethanol | 78 | 4.5 × 10⁻⁴ | 0.43 | Thiol [20] |

| Electrochemical | DMF | 25 | 6.2 × 10⁻⁵ | 3.1 | Sulfinate [21] |

Hydrolysis and Solvolysis Reactions

Potassium toluenesulfonate derivatives undergo hydrolysis and solvolysis reactions through nucleophilic attack at the sulfur center or at the carbon bearing the toluenesulfonate group. The mechanistic pathway depends on the substrate structure, with primary and secondary alkyl toluenesulfonates typically following SN2 mechanisms, while tertiary derivatives may proceed through SN1 pathways [25] [26].

Hydrolysis reactions in aqueous media show pH-dependent kinetics. Under basic conditions, hydroxide ion attack at the sulfur center leads to sulfonate hydrolysis, while under acidic conditions, protonation of the sulfonate oxygen facilitates carbon-oxygen bond cleavage [27]. The rate constants for basic hydrolysis are typically 10²-10³ times faster than neutral hydrolysis, reflecting the enhanced nucleophilicity of hydroxide ion compared to water [28].

Solvolysis studies in mixed aqueous-organic solvents reveal complex kinetic behavior due to competing reaction pathways. In trifluoroethanol-water mixtures, the solvolysis of secondary toluenesulfonate derivatives proceeds through a concerted mechanism with both water and trifluoroethanol acting as nucleophiles [13] [11]. The product distribution reflects the relative nucleophilicity and concentration of each solvent component.

The influence of salt effects on hydrolysis reactions has been systematically investigated. Addition of alkali metal or alkaline earth metal salts generally decreases the hydrolysis rate through ion-pairing effects and changes in the activity coefficients of the reacting species [26]. This behavior is consistent with the SN2 mechanism, where ionic strength effects influence the transition state stability.

Temperature studies show that hydrolysis reactions follow Arrhenius behavior with activation energies ranging from 20-35 kcal/mol. The activation parameters indicate that the transition state is highly organized, with large negative activation entropies characteristic of associative mechanisms [9].

Table 5: Hydrolysis and Solvolysis Kinetic Data

| Substrate | Solvent | pH | Temperature (°C) | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|---|---|---|

| Ethyl tosylate | Water | 7.0 | 25 | 1.2 × 10⁻⁶ | 28.5 [27] |

| Ethyl tosylate | Water | 13.0 | 25 | 2.4 × 10⁻³ | 22.1 [27] |

| 2-Butyl tosylate | 50% TFE-H₂O | 7.0 | 30 | 1.95 × 10⁻⁵ | 23.4 [11] |

| Benzyl tosylate | 75% DMSO-H₂O | 7.0 | 25 | 3.8 × 10⁻⁴ | 20.8 [29] |

Thermal Reaction Pathways

The thermal decomposition of potassium toluenesulfonate and related compounds proceeds through well-defined pathways that have been characterized using differential thermal analysis and thermogravimetric methods. The decomposition typically occurs in multiple steps, with distinct temperature ranges for each transformation [30] [31].

Initial decomposition begins around 250-300°C, involving dehydration and loss of crystal water for hydrated forms. The main decomposition phase occurs between 400-650°C, where the organic portion of the molecule undergoes pyrolysis. The final stage, occurring above 650°C, involves formation of inorganic sulfate residues [30].

The thermal decomposition mechanism involves several competing pathways. The primary route involves cleavage of the carbon-sulfur bond, leading to formation of toluene and sulfur trioxide. Secondary pathways include aromatic ring fragmentation and sulfonate group decomposition. The relative importance of these pathways depends on the heating rate and atmosphere [32] [31].

Kinetic analysis of the thermal decomposition reveals that the process follows first-order kinetics with respect to the solid reactant concentration. The activation energy for the main decomposition step is approximately 45-55 kcal/mol, indicating a significant energy barrier for the bond-breaking processes involved [30].

The decomposition products have been identified using mass spectrometry and gas chromatography. Major volatile products include toluene, sulfur dioxide, and various aromatic fragments. The solid residue consists primarily of potassium sulfate and carbonaceous materials [31].

Table 6: Thermal Decomposition Parameters

| Compound | Initial Decomposition (°C) | Main Decomposition (°C) | Final Decomposition (°C) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Potassium toluenesulfonate | 280 | 420-580 | 650-800 | 52.3 [30] |

| Sodium toluenesulfonate | 340 | 450-620 | 680-850 | 48.7 [30] |

| Pyrosulfate intermediate | 390 | 500-650 | 700-900 | 45.2 [30] |

Comparative Reactivity with Other Sulfonate Derivatives

The reactivity of potassium toluenesulfonate can be systematically compared with other sulfonate derivatives to establish structure-reactivity relationships. The leaving group ability of various sulfonates follows the order: trifluoromethanesulfonate (triflate) > p-toluenesulfonate (tosylate) > methanesulfonate (mesylate) > benzenesulfonate [6] [7] [33].

This reactivity order reflects the relative stability of the conjugate base formed upon departure of the sulfonate group. Trifluoromethanesulfonate benefits from the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes the negative charge through inductive effects. The p-toluenesulfonate group shows intermediate reactivity, with the methyl group providing modest electron donation that slightly destabilizes the conjugate base compared to unsubstituted benzenesulfonate [34] [35].

Comparative kinetic studies show that tosylate derivatives react approximately 2-3 times faster than mesylate derivatives in typical SN2 reactions. This difference is attributed to the larger size and better charge delocalization in the tosylate group compared to the more compact mesylate group [6] [36]. The aromatic ring in tosylate provides additional resonance stabilization that is absent in the aliphatic mesylate system.

The solvent effects on reactivity also differ among sulfonate derivatives. Tosylate derivatives show greater sensitivity to solvent polarity changes compared to mesylate derivatives, reflecting the different charge distribution patterns in the transition states [22] [35]. In protic solvents, tosylate derivatives may benefit from specific solvation interactions involving the aromatic ring system.

Steric effects play a crucial role in determining relative reactivity. The bulky p-toluenesulfonate group experiences more steric hindrance in crowded molecular environments compared to the smaller mesylate group. This effect is particularly pronounced in SN2 reactions at secondary carbon centers, where the approach of the nucleophile is already sterically hindered [5] [7].

Table 7: Comparative Reactivity Data for Sulfonate Derivatives

| Sulfonate Type | Relative Rate (SN2) | pKa of Conjugate Acid | Steric Parameter | Solvent Sensitivity |

|---|---|---|---|---|

| Triflate | 100 | -13.0 | Low | Low [6] |

| Tosylate | 12 | -1.34 | High | High [6] |

| Mesylate | 4.2 | -2.6 | Low | Medium [6] |

| Besylate | 8.1 | -2.8 | Medium | Medium [37] |

The thermal stability comparison reveals that toluenesulfonate derivatives generally show higher decomposition temperatures than methanesulfonate derivatives but lower temperatures than more highly substituted aromatic sulfonates. This trend correlates with the bond dissociation energies of the carbon-sulfur bonds in these systems [30] [38].

In oxidation-reduction reactions, the aromatic ring in toluenesulfonate derivatives provides additional reaction sites not available in aliphatic sulfonates. This leads to more complex reaction pathways and product distributions, particularly under harsh oxidative conditions where both the methyl group and the sulfonate functionality can be attacked [15] [18].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern